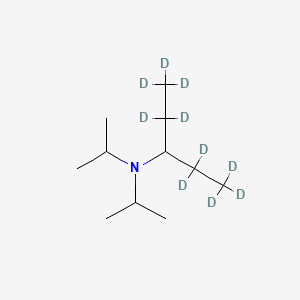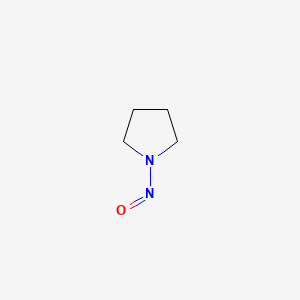
N-ピバリル-セフチトレン・ピボキシル
説明
N-Pivaly-Cefditoren Pivoxil is a semi-synthetic, third-generation cephalosporin antibiotic. It is an ester prodrug of cefditoren, designed to enhance oral bioavailability. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections, particularly those of the respiratory tract and skin .
科学的研究の応用
N-Pivaly-Cefditoren Pivoxil has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its antibacterial properties and mechanisms of resistance in various bacterial strains.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.
作用機序
Target of Action
N-Pivaly-Cefditoren Pivoxil, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .
Mode of Action
Cefditoren exerts its bactericidal activity by inhibiting cell wall synthesis via its affinity for PBPs . It binds to these proteins, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts cell wall biosynthesis, leading to cell lysis and death of susceptible bacteria . Cefditoren is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .
Biochemical Pathways
The primary biochemical pathway affected by Cefditoren is the synthesis of the bacterial cell wall. By binding to PBPs, Cefditoren disrupts the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity . This disruption leads to cell wall weakening, osmotic instability, and ultimately, bacterial cell lysis .
Pharmacokinetics
Cefditoren pivoxil is a prodrug, which means it is inactive when ingested and is converted into its active form, Cefditoren, in the body . This conversion is facilitated by esterases during absorption . Once activated, Cefditoren is distributed in the circulating blood . The drug’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), contribute to its bioavailability and therapeutic efficacy .
Result of Action
The primary result of Cefditoren’s action is the death of susceptible bacteria, leading to the resolution of bacterial infections . It is typically used to treat bacterial infections of the skin and respiratory tract, including acute bacterial exacerbation of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin-structure infections .
Action Environment
The action, efficacy, and stability of Cefditoren can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can impact the drug’s efficacy . Cefditoren is stable in the presence of many common β-lactamases, enhancing its effectiveness against a broad range of bacteria . Additionally, the drug’s absorption and conversion into its active form can be affected by factors in the gastrointestinal environment .
生化学分析
Biochemical Properties
N-Pivaly-Cefditoren Pivoxil interacts with various enzymes and proteins. It possesses an aminothiazolyl group that confers activity against Gram-negative organisms and a methylthiazolyl group that makes the drug active against Gram-positive organisms .
Cellular Effects
N-Pivaly-Cefditoren Pivoxil has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria .
Molecular Mechanism
The mechanism of action of N-Pivaly-Cefditoren Pivoxil involves binding interactions with biomolecules and changes in gene expression. It inhibits bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Pivaly-Cefditoren Pivoxil change over time. It has good therapeutic efficacy against acute pneumonia caused by S. pneumoniae .
Dosage Effects in Animal Models
The effects of N-Pivaly-Cefditoren Pivoxil vary with different dosages in animal models. It has been shown to have good therapeutic efficacy against acute pneumonia caused by S. pneumoniae at approved doses in adults and children .
Metabolic Pathways
N-Pivaly-Cefditoren Pivoxil is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
N-Pivaly-Cefditoren Pivoxil is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions
The final step involves esterification with pivaloyloxymethyl to form the prodrug .
Industrial Production Methods
Industrial production of N-Pivaly-Cefditoren Pivoxil typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and other chromatographic techniques to ensure purity and quality. The process is optimized for yield and cost-effectiveness, adhering to stringent regulatory standards .
化学反応の分析
Types of Reactions
N-Pivaly-Cefditoren Pivoxil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the ester bond is a crucial reaction that converts the prodrug into its active form, cefditoren .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of N-Pivaly-Cefditoren Pivoxil include p-chloranilic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and various solvents like methanol and acetonitrile. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major product formed from the hydrolysis of N-Pivaly-Cefditoren Pivoxil is cefditoren, the active antibacterial agent. Other degradation products may include various intermediates and by-products, which are typically identified and quantified using spectroscopic and chromatographic methods .
類似化合物との比較
Similar Compounds
Cefuroxime: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.
Cefdinir: Known for its effectiveness against respiratory tract infections but with a different spectrum of activity.
Cefpodoxime: Similar in structure and function but with varying degrees of resistance to β-lactamases
Uniqueness
N-Pivaly-Cefditoren Pivoxil stands out due to its enhanced stability against β-lactamases and its broad-spectrum activity. Its prodrug form allows for better oral bioavailability, making it a more convenient option for patients .
特性
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-(2,2-dimethylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N6O8S3/c1-15-18(47-13-31-15)10-9-16-11-45-24-20(23(38)36(24)21(16)25(39)43-14-44-27(41)30(5,6)7)33-22(37)19(35-42-8)17-12-46-28(32-17)34-26(40)29(2,3)4/h9-10,12-13,20,24H,11,14H2,1-8H3,(H,33,37)(H,32,34,40)/b10-9-,35-19-/t20-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJSDVLILWNASE-XNVXDSCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N6O8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878002-84-7 | |
| Record name | Cefditoren pivaloyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878002847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFDITOREN PIVALOYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL6NU7H3G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)



![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/new.no-structure.jpg)





![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)
